2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced by reacting the pyrazole with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the alkylation of the pyrazole nitrogen with a bromoacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to yield dihydropyrazoles.
Coupling Reactions: The acetic acid moiety can be activated (e.g., as an ester or anhydride) and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling: Carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amides or esters.
Major Products
Deprotected Amine: Removal of the Boc group yields 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
N-Oxides and Dihydropyrazoles: Oxidation and reduction of the pyrazole ring yield these products.
Amides and Esters: Coupling reactions with amines or alcohols produce these derivatives.
Scientific Research Applications
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in synthetic organic chemistry.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring often plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)acetic acid: The deprotected form of the target compound.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: A similar compound with a methyl group instead of the Boc-protected amino group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: A derivative with a hydroxy group on the pyrazole ring.
Uniqueness
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the Boc-protected amino group, which provides a handle for further functionalization and protects the amino group during synthetic transformations. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-4-11-13(5-7)6-8(14)15/h4-5H,6H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHIOAJWYEHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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